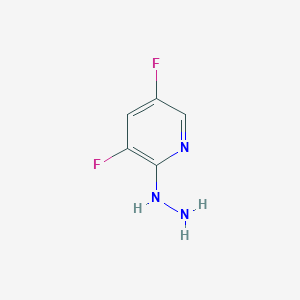

3,5-Difluoro-2-hydrazinopyridine

Description

The exact mass of the compound 3,5-Difluoro-2-hydrazinopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,5-Difluoro-2-hydrazinopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-2-hydrazinopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluoropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2N3/c6-3-1-4(7)5(10-8)9-2-3/h1-2H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLHDGGLUXWPNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)NN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70610776 | |

| Record name | 3,5-Difluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851179-06-1 | |

| Record name | 3,5-Difluoro-2-hydrazinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70610776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-difluoro-2-hydrazinylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to the Synthesis of 3,5-Difluoro-2-hydrazinopyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoro-2-hydrazinopyridine, a valuable fluorinated pyridine derivative with applications in pharmaceutical and agrochemical research. This document details a robust and scientifically grounded synthetic pathway, delving into the underlying reaction mechanisms, experimental protocols, and characterization of the target compound. The synthesis is centered around a key nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern heterocyclic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the preparation of this important building block.

Introduction

Fluorinated heterocyclic compounds are of paramount importance in the development of novel bioactive molecules. The introduction of fluorine atoms into a molecular scaffold can significantly enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties. 3,5-Difluoro-2-hydrazinopyridine (CAS No. 851179-06-1) is a key intermediate, serving as a versatile precursor for the synthesis of a wide range of more complex molecules. Its structural features, a difluorinated pyridine ring coupled with a reactive hydrazine moiety, make it an attractive starting point for the construction of diverse chemical libraries.

This guide will present a logical and efficient two-step synthesis of 3,5-Difluoro-2-hydrazinopyridine, commencing from the readily available starting material, 2,3,5-trichloropyridine. The core of this pathway involves a halogen exchange (Halex) reaction followed by a nucleophilic aromatic substitution. Each step will be discussed in detail, with a focus on the causal relationships behind the experimental choices and the underlying chemical principles.

The Synthetic Pathway: A Strategic Overview

The synthesis of 3,5-Difluoro-2-hydrazinopyridine is most effectively achieved through a two-step process that prioritizes efficiency and the use of well-established chemical transformations. The overall strategy is to first introduce the desired fluorine substituents onto the pyridine ring and then to install the hydrazine group at the 2-position.

Caption: Overall synthetic pathway for 3,5-Difluoro-2-hydrazinopyridine.

Step 1: Synthesis of 2,3,5-Trifluoropyridine via Halogen Exchange

The initial step in the synthesis is the conversion of 2,3,5-trichloropyridine to 2,3,5-trifluoropyridine. This is accomplished through a halogen exchange reaction, a powerful method for the introduction of fluorine into aromatic systems.

Mechanistic Insights

The Halex reaction proceeds via a nucleophilic aromatic substitution mechanism. In this case, fluoride ions (from a source like potassium fluoride) act as nucleophiles, attacking the electron-deficient carbon atoms of the pyridine ring that are bonded to chlorine. The reaction is typically carried out in a polar aprotic solvent at elevated temperatures to ensure the solubility of the fluoride salt and to provide sufficient energy to overcome the activation barrier of the reaction. The use of anhydrous conditions is crucial to prevent the formation of hydroxy-pyridines as byproducts.

Experimental Protocol

The following protocol is a representative procedure for the synthesis of 2,3,5-trifluoropyridine.

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2,3,5-Trichloropyridine | 16063-70-0 | C₅H₂Cl₃N | Starting material |

| Potassium Fluoride (spray-dried) | 7789-23-3 | KF | Fluorinating agent |

| Dimethyl Sulfoxide (DMSO), anhydrous | 67-68-5 | C₂H₆OS | Polar aprotic solvent |

| Toluene | 108-88-3 | C₇H₈ | For work-up |

Procedure:

-

To a flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add spray-dried potassium fluoride and anhydrous dimethyl sulfoxide.

-

Heat the mixture with stirring to the desired reaction temperature (typically 150-200 °C).

-

Slowly add 2,3,5-trichloropyridine to the heated mixture.

-

Maintain the reaction at temperature for several hours, monitoring the progress by gas chromatography (GC).

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with toluene.

-

Wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 2,3,5-trifluoropyridine as a colorless liquid.[1]

Step 2: Synthesis of 3,5-Difluoro-2-hydrazinopyridine via Nucleophilic Aromatic Substitution

The final step is the regioselective displacement of the fluorine atom at the 2-position of 2,3,5-trifluoropyridine with hydrazine. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient heterocyclic system.

Mechanistic Rationale and Regioselectivity

The pyridine ring is rendered electron-deficient by the electronegative nitrogen atom and the three fluorine substituents. This electron deficiency is most pronounced at the positions ortho and para to the nitrogen atom (C2, C4, and C6). In 2,3,5-trifluoropyridine, the C2 and C6 (if it were substituted) positions are the most activated towards nucleophilic attack. Hydrazine, being a potent nucleophile, will preferentially attack the C2 position.

The reaction proceeds through a Meisenheimer-like intermediate, a resonance-stabilized anionic σ-complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom and the fluorine atoms, which helps to stabilize it. The subsequent loss of a fluoride ion from the C2 position restores the aromaticity of the pyridine ring, yielding the final product.

Caption: Simplified mechanism of the SNAr reaction.

Detailed Experimental Protocol

The following protocol for the synthesis of 3,5-Difluoro-2-hydrazinopyridine is adapted from a patented procedure for a closely related compound.[2]

Materials and Reagents:

| Reagent/Material | CAS Number | Molecular Formula | Notes |

| 2,3,5-Trifluoropyridine | 76469-41-5 | C₅H₂F₃N | Starting material |

| Hydrazine monohydrate | 7803-57-8 | H₆N₂O | Nucleophile |

| n-Propanol | 71-23-8 | C₃H₈O | Solvent |

| Dichloromethane | 75-09-2 | CH₂Cl₂ | Extraction solvent |

| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | Drying agent |

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2,3,5-trifluoropyridine and n-propanol.

-

To this solution, add hydrazine monohydrate dropwise at room temperature.

-

Heat the resulting mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with water to remove excess hydrazine and other water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude 3,5-Difluoro-2-hydrazinopyridine.

-

The product can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 85% can be expected.[2]

Characterization of 3,5-Difluoro-2-hydrazinopyridine

Thorough characterization of the final product is essential to confirm its identity and purity. The following are the key analytical techniques and expected data for 3,5-Difluoro-2-hydrazinopyridine.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₅F₂N₃ |

| Molecular Weight | 145.11 g/mol |

| CAS Number | 851179-06-1 |

Spectroscopic Data (Predicted)

1H NMR:

-

Pyridine Protons: Two signals are expected in the aromatic region, corresponding to the protons at the C4 and C6 positions of the pyridine ring. These will likely appear as multiplets due to H-H and H-F coupling.

-

Hydrazine Protons: The NH and NH₂ protons of the hydrazine moiety will likely appear as broad singlets. Their chemical shifts can be concentration-dependent and may exchange with D₂O.

13C NMR:

-

Five distinct signals are expected for the five carbon atoms of the pyridine ring. The chemical shifts will be influenced by the fluorine and hydrazine substituents. The carbons directly bonded to fluorine will exhibit large C-F coupling constants.

19F NMR:

-

Two distinct signals are expected for the two non-equivalent fluorine atoms at the C3 and C5 positions. These signals will likely appear as multiplets due to F-F and F-H coupling.

Safety Considerations

-

Hydrazine monohydrate is toxic and a suspected carcinogen. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Fluorinated pyridines can be volatile and irritants. Handle these compounds in a fume hood and avoid inhalation or skin contact.

-

The reactions should be carried out with appropriate engineering controls and safety precautions.

Conclusion

This technical guide has detailed a reliable and efficient synthetic pathway for the preparation of 3,5-Difluoro-2-hydrazinopyridine. The two-step synthesis, involving a halogen exchange reaction followed by a nucleophilic aromatic substitution, is based on well-understood and scalable chemical principles. By providing a thorough explanation of the reaction mechanisms, detailed experimental protocols, and characterization guidelines, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and materials science. The strategic application of fluorination and nucleophilic substitution on the pyridine core underscores the power of modern synthetic chemistry in accessing valuable and complex molecular building blocks.

References

- Lee, B. H., et al. (2006). Process for preparing 2-aminopyridine derivatives. U.S. Patent No. US20060047124A1.

Sources

An In-depth Technical Guide to 3,5-Difluoro-2-hydrazinopyridine: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3,5-Difluoro-2-hydrazinopyridine, a key heterocyclic building block in modern medicinal chemistry. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its chemical structure, physicochemical properties, synthesis, and reactivity. We will explore the rationale behind its utility as a scaffold in drug design, supported by established experimental insights and protocols.

Introduction: The Strategic Importance of Fluorinated Pyridines

The pyridine scaffold is a cornerstone in drug design, present in numerous FDA-approved therapeutics.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The strategic introduction of fluorine atoms onto this ring system, as seen in 3,5-Difluoro-2-hydrazinopyridine, offers medicinal chemists a powerful tool to modulate a molecule's metabolic stability, bioavailability, and target binding affinity.[2] The electron-withdrawing nature of the fluorine atoms significantly influences the electronic properties of the pyridine ring, enhancing its utility as a versatile synthetic intermediate.[2]

The addition of a hydrazino (-NHNH₂) group at the 2-position introduces a reactive and versatile handle. Hydrazides and their derivatives are crucial synthons for constructing a wide array of heterocyclic systems and are known to be part of many biologically active compounds.[3] The combination of a difluorinated pyridine core with a hydrazino functional group makes 3,5-Difluoro-2-hydrazinopyridine a highly valuable precursor for creating novel chemical entities with therapeutic potential.

Physicochemical and Structural Characteristics

3,5-Difluoro-2-hydrazinopyridine is a solid organic compound whose properties are defined by its unique arrangement of functional groups.

Core Properties

A summary of the fundamental properties of 3,5-Difluoro-2-hydrazinopyridine is presented below.

| Property | Value | Source(s) |

| CAS Number | 851179-06-1 | [4][5] |

| Molecular Formula | C₅H₅F₂N₃ | [4] |

| Molecular Weight | 145.11 g/mol | [4] |

| Synonyms | (3,5-difluoro-2-pyridyl)hydrazine, 3,5-difluoro-2-hydrazinyl-Pyridine | [4] |

Structural Analysis

The structure of 3,5-Difluoro-2-hydrazinopyridine features a pyridine ring substituted with two fluorine atoms at positions 3 and 5, and a hydrazine group at position 2. This specific substitution pattern dictates its reactivity and interactions.

Caption: 2D structure of 3,5-Difluoro-2-hydrazinopyridine.

Spectroscopic Data (Predicted)

While comprehensive, experimentally verified spectroscopic data is not widely published, analysis of similar structures allows for the prediction of key spectral features. For instance, the ¹H NMR spectrum of the related 2-hydrazinopyridine shows aromatic protons and broad signals for the hydrazine protons.[6] The ¹⁹F NMR of 3,5-difluoropyridine provides reference chemical shifts for fluorine atoms on the pyridine ring.[7]

-

¹H NMR: Expect signals in the aromatic region for the pyridine ring protons (H-4 and H-6). Broad, exchangeable signals corresponding to the -NH and -NH₂ protons of the hydrazine group are also anticipated.

-

¹⁹F NMR: Two distinct signals are expected for the fluorine atoms at the C-3 and C-5 positions.

-

¹³C NMR: Six distinct carbon signals are expected, with the C-F and C-N bonds significantly influencing their chemical shifts.

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 145.04.

Synthesis and Reactivity

The synthesis of 3,5-Difluoro-2-hydrazinopyridine typically involves a nucleophilic aromatic substitution (SₙAr) reaction on a more halogenated pyridine precursor.

Synthetic Workflow

The most direct and industrially relevant synthetic route proceeds from 2,3,5-trifluoropyridine. The fluorine atom at the 2-position is the most susceptible to nucleophilic attack, allowing for selective substitution.

Caption: General workflow for the synthesis of 3,5-Difluoro-2-hydrazinopyridine.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for synthesizing hydrazinopyridines from fluorinated precursors.[8][9]

Objective: To synthesize 3,5-Difluoro-2-hydrazinopyridine from 2,3,5-trifluoropyridine.

Materials:

-

2,3,5-Trifluoropyridine (1 eq.)[10]

-

Hydrazine monohydrate (3-5 eq.)

-

n-Propanol (or other suitable alcohol solvent)

-

Dichloromethane (for extraction)

-

Water (for washing)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3,5-trifluoropyridine and n-propanol.

-

Reagent Addition: Slowly add hydrazine monohydrate to the stirred solution. The use of excess hydrazine helps to drive the reaction to completion and minimize side reactions.

-

Reaction: Heat the mixture to reflux (approximately 97-100 °C for n-propanol) and maintain for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer with water to remove excess hydrazine and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 3,5-Difluoro-2-hydrazinopyridine can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality and Justification:

-

Choice of Precursor: 2,3,5-Trifluoropyridine is used because the C-2 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of the ring nitrogen and the adjacent fluorine at C-3.

-

Solvent: An alcohol like n-propanol is a suitable solvent as it readily dissolves the reactants and has a boiling point appropriate for the reaction temperature.[8]

-

Excess Hydrazine: Using an excess of the nucleophile (hydrazine) ensures that the starting material is fully consumed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3,5-Difluoro-2-hydrazinopyridine lies in its role as a versatile intermediate for constructing more complex molecules, particularly heterocyclic systems of pharmaceutical interest.

Synthesis of Fused Heterocycles

The hydrazine moiety is a powerful tool for building fused ring systems. For example, it can be reacted with β-ketoesters or similar 1,3-dielectrophiles to form pyrazole rings, leading to scaffolds like pyrazolopyridines. These structures are prevalent in compounds targeting protein kinases, which are critical in cancer therapy.[11]

Caption: Reaction of 3,5-Difluoro-2-hydrazinopyridine to form a pyrazolopyridine.

Role as a Pharmacophore

The difluoropyridine motif itself is a valuable pharmacophore. The fluorine atoms can:

-

Block Metabolic Oxidation: Replacing a C-H bond with a C-F bond at a metabolically vulnerable position can increase the half-life of a drug.

-

Enhance Binding Affinity: Fluorine can participate in favorable electrostatic interactions (e.g., with backbone amides in a protein active site) or act as a hydrogen bond acceptor.

-

Modulate pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, which can be crucial for tuning a compound's solubility and cell permeability.

These combined features make 3,5-Difluoro-2-hydrazinopyridine a sought-after building block for developing novel anti-inflammatory, anti-cancer, and anti-viral agents.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are essential when handling 3,5-Difluoro-2-hydrazinopyridine.

-

Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[12] It may also cause respiratory irritation.[12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood.[12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[12] Avoid formation of dust and aerosols.[12]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[12] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[13][14]

-

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[12]

-

Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[12]

-

Eye Contact: Rinse with pure water for at least 15 minutes.[12]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[12]

-

Conclusion

3,5-Difluoro-2-hydrazinopyridine is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its structure is intelligently designed by the principles of medicinal chemistry, combining the robust pyridine core with the metabolic stability conferred by fluorine and the synthetic versatility of a hydrazine group. The ability to readily synthesize this compound and use it to construct complex, biologically active molecules ensures its continued importance for scientists and researchers working at the forefront of pharmaceutical development. A thorough understanding of its properties, synthesis, and reactivity is paramount for leveraging its full potential in creating the next generation of therapeutics.

References

-

ChemicalBook. (2023-01-14). Chemical Safety Data Sheet MSDS / SDS - 3,5-Difluoro-2-hydrazinopyridine.

-

Guidechem. (n.d.). 3,5-Difluoro-2-hydrazinopyridine 851179-06-1 wiki.

-

Sigma-Aldrich. (2025-11-06). SAFETY DATA SHEET.

-

Fisher Scientific. (2014-01-27). SAFETY DATA SHEET.

-

Thermo Fisher Scientific. (2025-12-18). SAFETY DATA SHEET.

-

Sigma-Aldrich. (2025-10-16). SAFETY DATA SHEET.

-

ChemicalBook. (n.d.). 3,5-Difluoro-2-hydrazinopyridine | 851179-06-1.

-

Wilsily, A., et al. (2017). Synthesis of the Hydrazinyl Pyridine Intermediate: Phase-Appropriate Delivery. Organic Process Research & Development.

-

ChemBeq. (n.d.). 3,5-Difluoropyridine: A Key Building Block for Pharmaceutical and Agrochemical Innovation.

-

Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

-

PubChemLite. (n.d.). 3,6-difluoro-2-hydrazinylpyridine (C5H5F2N3).

-

ChemicalBook. (2025-07-16). 3,5-difluoro-2-hydroxypyridine | 914482-23-8.

-

Jiayuan. (n.d.). 2,3,5-Trifluoropyridine.

-

Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

-

Google Patents. (n.d.). US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines.

-

PubChemLite. (n.d.). (3,5-difluoro-2-methoxyphenyl)hydrazine (C7H8F2N2O).

-

BenchChem. (2025). Spectroscopic and Experimental Guide to 2,3,5,6-Tetrafluoro-4-hydrazinopyridine.

-

PubChem. (n.d.). (3,5-Difluoro-6-methoxy-2-pyridinyl)hydrazine.

-

Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

PubChem. (n.d.). 2-Hydrazinopyridine.

-

Ossila. (n.d.). 3,5-Difluoropyridine-2-carbonitrile | CAS 298709-29-2.

-

Pinto, M., et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules.

-

Fisher Scientific. (n.d.). CAS RN 6149-33-3.

-

Biointerface Research in Applied Chemistry. (2021). Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity.

-

PubChem. (n.d.). 3,5-Difluoropyridine.

-

Mettu, S. R., et al. (2022). Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines. Research Journal of Pharmacy and Technology.

-

Verma, S., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy.

-

Google Patents. (n.d.). CN103396357A - Preparation method of 2,3-difluoro-5-chloropyridine.

-

ChemicalBook. (n.d.). 2-Fluoro-3,5-dichloropyridine(823-56-3) 1H NMR spectrum.

-

ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.

-

Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97%.

-

MDPI. (n.d.). Drug Design and Discovery: Principles and Applications.

-

Sigma-Aldrich. (n.d.). 2-Hydrazinopyridine 97%.

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. 3,5-Difluoro-2-hydrazinopyridine | 851179-06-1 [amp.chemicalbook.com]

- 6. 2-Hydrazinopyridine(4930-98-7) 1H NMR [m.chemicalbook.com]

- 7. 3,5-Difluoropyridine | C5H3F2N | CID 642820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 9. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents [patents.google.com]

- 10. 2,3,5-Trifluoropyridine | Jiayuan [jy-chemical.com]

- 11. Design, Synthesis and Anticancer Properties of Novel Hydrazino-Fused Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 3,5-Difluoro-2-hydrazinopyridine (CAS Number: 851179-06-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoro-2-hydrazinopyridine is a fluorinated heterocyclic compound that has emerged as a valuable building block in the field of medicinal chemistry. Its unique electronic properties, conferred by the presence of two fluorine atoms on the pyridine ring, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The strategic placement of the fluorine atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds, such as metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the properties, hazards, synthesis, and potential applications of 3,5-Difluoro-2-hydrazinopyridine, offering insights for its effective utilization in research and drug discovery.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 3,5-Difluoro-2-hydrazinopyridine is presented in the table below.

| Property | Value |

| CAS Number | 851179-06-1 |

| Molecular Formula | C₅H₅F₂N₃ |

| Molecular Weight | 145.11 g/mol |

| IUPAC Name | 3,5-difluoro-2-hydrazinopyridine |

| Synonyms | (3,5-Difluoropyridin-2-yl)hydrazine |

| Physical Form | Solid |

| Storage Temperature | 2-8°C |

Hazards and Safety Information

3,5-Difluoro-2-hydrazinopyridine is classified as a hazardous substance and should be handled with appropriate safety precautions. The Globally Harmonized System (GHS) classification for this compound indicates the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

The corresponding GHS pictogram is the exclamation mark (GHS07), and the signal word is "Warning".

Precautionary Measures and First Aid

When handling 3,5-Difluoro-2-hydrazinopyridine, it is crucial to adhere to the following precautionary statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

In case of exposure, seek medical attention. For skin contact, wash with plenty of water. If inhaled, move the individual to fresh air; if breathing is difficult, administer oxygen. For eye contact, flush with copious amounts of water for at least 15 minutes. If swallowed, rinse mouth with water and consult a physician.[1]

Handling and Storage

This compound should be handled in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1] It is recommended to use non-sparking tools and to prevent fire caused by electrostatic discharge.[1] Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[1]

Synthesis and Reactivity

A representative synthetic workflow is illustrated below:

Caption: Synthetic workflow for 3,5-Difluoro-2-hydrazinopyridine.

The reactivity of 3,5-Difluoro-2-hydrazinopyridine is primarily dictated by the hydrazine moiety. The terminal amino group is a potent nucleophile, readily participating in reactions with electrophiles. This makes it a versatile intermediate for the construction of various heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

Hydrazides and their derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to serve as precursors for a wide array of bioactive molecules.[2] These compounds have been utilized in the development of therapeutic agents with diverse activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3]

The presence of the difluoropyridine scaffold in 3,5-Difluoro-2-hydrazinopyridine offers several advantages in drug design. The fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, and their electron-withdrawing nature can modulate the pKa of the molecule, thereby influencing its solubility and cell permeability.

A key application of 2-hydrazinopyridine derivatives is in the synthesis of fused heterocyclic systems, such as pyrazolopyrimidines. These scaffolds are of significant interest in drug discovery as they are structurally analogous to purines and can act as inhibitors of various enzymes, including kinases.

The following diagram illustrates the role of 3,5-Difluoro-2-hydrazinopyridine as a versatile building block in the synthesis of diverse molecular scaffolds for drug discovery:

Caption: Role of 3,5-Difluoro-2-hydrazinopyridine in generating diverse scaffolds.

Illustrative Experimental Protocol: Synthesis of a Pyrazolopyrimidine Derivative

The following is a general, illustrative protocol for the synthesis of a pyrazolopyrimidine derivative from 3,5-Difluoro-2-hydrazinopyridine. This protocol is based on established methods for similar reactions and serves as a starting point for experimental design.

Objective: To synthesize a 5,7-difluoropyrazolo[1,5-a]pyrimidine derivative.

Materials:

-

3,5-Difluoro-2-hydrazinopyridine

-

A suitable β-ketoester (e.g., ethyl acetoacetate)

-

Ethanol (or another suitable solvent)

-

Catalytic amount of a weak acid (e.g., acetic acid)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,5-Difluoro-2-hydrazinopyridine (1 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add the β-ketoester (1.1 equivalents) followed by a catalytic amount of acetic acid.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

-

Characterization: Confirm the structure of the purified product using analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), Mass Spectrometry, and IR spectroscopy.

Self-Validation: The purity of the final compound should be assessed by HPLC or LC-MS. The structural confirmation through comprehensive spectroscopic analysis ensures the integrity of the synthesized molecule.

Conclusion

3,5-Difluoro-2-hydrazinopyridine is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Its fluorinated pyridine core and reactive hydrazine functionality provide a robust platform for the synthesis of novel heterocyclic compounds with a wide range of potential biological activities. While specific, in-depth studies on this particular molecule are limited in the public domain, the extensive literature on related compounds strongly supports its utility as a building block for the development of new therapeutic agents. Researchers and drug development professionals can leverage the information presented in this guide to safely handle, synthesize, and explore the applications of this promising compound in their research endeavors.

References

-

El-Gazzar, A. R. B. A., et al. (2009). Synthesis and Isomerization of Some Novel Pyrazolopyrimidine and Pyrazolotriazolopyrimidine Derivatives. Molecules, 14(5), 1893–1903. [Link]

- Google Patents. (2020). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.

-

de Fátima, Â., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6283. [Link]

- Google Patents. (2006). US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

- Abdel-Wahab, B. F., et al. (2021). Synthesis and Characterization of New Pyrazolopyrimidine Derivatives Incorporated to Benzothiaazole. Letters in Applied NanoBioScience, 10(2), 2245-2252.

- Rollas, S., & Küçükgüzel, Ş. G. (2007).

-

European Patent Office. (1985). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

- Moosavi-Zare, A. R., et al. (2019). Efficient Pseudo-Six-Component Synthesis of Tetrahydro-Pyrazolopyridines Using [Zn-2BSMP]Cl2. Chemical Methodologies, 3(4), 438-446.

- Orçan, D., et al. (2011). Synthesis and biological activity of hydrazide-hydrazones and their corresponding 3-Acetyl-2,5-disubstituted-2,3-dihydro-1,3,4-oxadiazoles. Turkish Journal of Chemistry, 35(3), 469-480.

- Hassan, A. S., et al. (2020). Synthesis of some novel pyrazolopyrimidotriazepine, pyrazolotriazolopyrimidine, and pyrazolopyrimidotetrazine derivatives. Journal of Heterocyclic Chemistry, 57(2), 786-796.

-

Gemoets, H. P. L., et al. (2016). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Journal of Heterocyclic Chemistry, 53(5), 1319-1343. [Link]

- Kulakov, I. V., et al. (2021). Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine. Molecules, 26(16), 4945.

- Abdel-Aziz, H. A., et al. (2014). Synthesis of some novel pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives bearing 5,6-diphenyl-1,2,4-triazine moiety as potential antimicrobial agents. European Journal of Medicinal Chemistry, 85, 59-69.

-

Justia Patents. (2023). process for synthesis of (3-chloro-2-pyridyl)hydrazine. Retrieved from [Link]

- Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.

- Shin, D. Y., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 575-594.

-

Girish, Y. R., et al. (2014). A review exploring biological activities of hydrazones. Journal of Pharmaceutical Sciences and Research, 6(1), 1-5. [Link]

-

Gomaa, A. M., et al. (2018). Synthesis of some dihydropyrimidine-based compounds bearing pyrazoline moiety and evaluation of their antiproliferative activity. Chemistry Central Journal, 12(1), 1-11. [Link]

- Prakash, O., et al. (2019). Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Journal of Physical Organic Chemistry, 32(10), e3980.

Sources

- 1. US20060047124A1 - Process for preparing 2-aminopyridine derivatives - Google Patents [patents.google.com]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,5-Difluoro-2-hydrazinopyridine: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3,5-Difluoro-2-hydrazinopyridine (CAS No. 851179-06-1).[1][2] Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on analogous compounds and first principles of spectroscopic interpretation. Given the absence of publicly available experimental spectra, this guide serves as an expert-level predictive analysis, crucial for the identification, characterization, and quality control of this important synthetic intermediate.

Introduction to 3,5-Difluoro-2-hydrazinopyridine

3,5-Difluoro-2-hydrazinopyridine is a fluorinated heterocyclic compound with significant potential as a building block in medicinal chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity to target proteins. The hydrazine moiety is a versatile functional group for the synthesis of a wide array of derivatives, such as pyrazoles and other nitrogen-containing heterocycles.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of 3,5-Difluoro-2-hydrazinopyridine. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive analytical framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 3,5-Difluoro-2-hydrazinopyridine, we will examine the predicted ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the hydrazine group. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing fluorine atoms and the hydrazine substituent.

Table 1: Predicted ¹H NMR Data for 3,5-Difluoro-2-hydrazinopyridine (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.60 - 7.80 | dd | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 8.00 - 8.20 | d | J(H-F) ≈ 2-3 |

| -NH | 5.80 - 6.00 | br s | - |

| -NH₂ | 4.00 - 4.20 | br s | - |

Interpretation and Rationale:

-

Aromatic Protons (H-4 and H-6): The pyridine ring protons are expected in the downfield region (7.0-8.5 ppm) due to the aromatic ring current. The fluorine atoms at positions 3 and 5 will exert a strong deshielding effect, further shifting these protons downfield. H-6 is anticipated to be the most downfield due to its proximity to the electronegative nitrogen atom of the pyridine ring. The H-4 proton will be split by both the adjacent fluorine at C-5 and the H-6 proton, resulting in a doublet of doublets. The H-6 proton will be split by the fluorine at C-5, appearing as a doublet.

-

Hydrazine Protons (-NH and -NH₂): The protons on the hydrazine group are exchangeable and often appear as broad singlets. Their chemical shifts can be highly dependent on the solvent, concentration, and temperature. In DMSO-d₆, they are expected to be in the regions indicated.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts will be significantly affected by the attached fluorine atoms, exhibiting C-F coupling.

Table 2: Predicted ¹³C NMR Data for 3,5-Difluoro-2-hydrazinopyridine (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) |

| C-2 | 158 - 162 | d | J(C-F) ≈ 10-15 |

| C-3 | 150 - 155 | d | J(C-F) ≈ 230-250 |

| C-4 | 120 - 125 | dd | J(C-F) ≈ 20-25, J(C-F) ≈ 5-10 |

| C-5 | 152 - 157 | d | J(C-F) ≈ 240-260 |

| C-6 | 135 - 140 | d | J(C-F) ≈ 15-20 |

Interpretation and Rationale:

-

Carbons Bonded to Fluorine (C-3 and C-5): These carbons will show the largest downfield shifts and will exhibit large one-bond C-F coupling constants (¹JCF), typically in the range of 230-260 Hz.

-

Other Aromatic Carbons: The other carbons in the pyridine ring will show smaller C-F couplings (²JCF, ³JCF). The carbon bearing the hydrazine group (C-2) is expected to be significantly downfield.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for observing fluorine atoms. The spectrum is expected to show two distinct signals for the two non-equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for 3,5-Difluoro-2-hydrazinopyridine (in DMSO-d₆, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F-3 | -120 to -130 | d | J(F-F) ≈ 20-30 |

| F-5 | -110 to -120 | d | J(F-F) ≈ 20-30 |

Interpretation and Rationale:

The chemical shifts of the fluorine atoms are influenced by their position on the pyridine ring. They are expected to show coupling to each other (⁴JFF), resulting in a doublet for each fluorine signal.

Experimental Protocol for NMR Spectroscopy

Caption: Workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3,5-Difluoro-2-hydrazinopyridine is expected to show characteristic absorption bands for N-H, C-H, C=N, C=C, and C-F bonds.

Table 4: Predicted IR Absorption Bands for 3,5-Difluoro-2-hydrazinopyridine

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3400 - 3200 | N-H stretching (hydrazine) | Medium |

| 3100 - 3000 | Aromatic C-H stretching | Medium-Weak |

| 1620 - 1580 | C=N stretching (pyridine ring) | Strong |

| 1580 - 1450 | C=C stretching (pyridine ring) | Strong |

| 1300 - 1100 | C-F stretching | Strong |

Interpretation and Rationale:

-

N-H Stretching: The hydrazine group will exhibit characteristic N-H stretching vibrations in the 3400-3200 cm⁻¹ region. A primary amine (-NH₂) typically shows two bands in this region.

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the pyridine ring are expected just above 3000 cm⁻¹.

-

Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring will appear as strong bands in the 1620-1450 cm⁻¹ region.

-

C-F Stretching: The C-F stretching vibrations will give rise to strong absorption bands in the fingerprint region, typically between 1300 and 1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3,5-Difluoro-2-hydrazinopyridine, we will consider the expected data from a standard electron ionization (EI) or electrospray ionization (ESI) mass spectrum.

Table 5: Predicted Mass Spectrometry Data for 3,5-Difluoro-2-hydrazinopyridine

| m/z | Ion | Notes |

| 145 | [M]⁺ | Molecular ion peak (for EI) |

| 146 | [M+H]⁺ | Protonated molecular ion (for ESI) |

| 129 | [M-NH₂]⁺ | Loss of the amino group |

| 114 | [M-N₂H₃]⁺ | Loss of the hydrazinyl group |

| 95 | [C₄H₂F₂N]⁺ | Fragmentation of the pyridine ring |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak ([M]⁺) in EI-MS or the protonated molecular ion ([M+H]⁺) in ESI-MS will confirm the molecular weight of the compound (145.11 g/mol ).[1]

-

Fragmentation Pattern: The molecule is expected to fragment through the loss of the hydrazine side chain. Common fragmentation pathways would involve the loss of the amino group (-NH₂) to give a fragment at m/z 129, or the entire hydrazinyl radical (-N₂H₃) to give a fragment at m/z 114. Further fragmentation of the difluoropyridine ring would lead to smaller charged species.

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3,5-Difluoro-2-hydrazinopyridine. The detailed interpretation of the expected NMR, IR, and MS data, grounded in established spectroscopic principles and data from analogous structures, offers a robust framework for the characterization of this compound. Researchers and scientists can utilize this guide for method development, quality control, and structural verification in their synthetic and drug discovery endeavors. It is recommended that experimental data, once obtained, be compared against these predictions to confirm the identity and purity of 3,5-Difluoro-2-hydrazinopyridine.

References

Sources

3,5-Difluoro-2-hydrazinopyridine molecular weight and formula

An In-depth Technical Guide to 3,5-Difluoro-2-hydrazinopyridine: Properties, Synthesis, and Handling for Research and Development

Introduction

In the landscape of modern medicinal chemistry and drug discovery, fluorinated heterocyclic compounds serve as indispensable building blocks. The strategic introduction of fluorine atoms into molecular scaffolds can profoundly influence key pharmacological properties, including metabolic stability, binding affinity, and membrane permeability. Among these valuable reagents, 3,5-Difluoro-2-hydrazinopyridine has emerged as a critical intermediate. Its unique electronic and structural features, characterized by an electron-deficient pyridine ring and a reactive hydrazine moiety, make it a versatile precursor for the synthesis of complex pharmaceutical agents.

This technical guide is designed for researchers, chemists, and drug development professionals. It provides a comprehensive overview of the core molecular characteristics, physicochemical properties, synthesis, and safe handling protocols for 3,5-Difluoro-2-hydrazinopyridine. The content herein is synthesized from established technical data to ensure scientific integrity and practical utility in a research and development setting.

Core Molecular Profile

3,5-Difluoro-2-hydrazinopyridine is a substituted pyridine derivative. The presence of two electron-withdrawing fluorine atoms at the 3- and 5-positions significantly modulates the reactivity of the pyridine ring, making the 2-position particularly susceptible to nucleophilic substitution, which is the basis for its common synthesis routes. The hydrazine group (-NHNH₂) at the 2-position is a potent nucleophile and a common functional handle for constructing larger, more complex molecules, often through condensation reactions to form hydrazones or cyclization to create novel heterocyclic systems.

Molecular Structure Diagram

Caption: Generalized workflow for the synthesis of 3,5-Difluoro-2-hydrazinopyridine.

Experimental Protocol and Causality

A representative protocol, adapted from general procedures for analogous compounds, is provided below. [1][2]

-

Reaction Setup: To a solution of 2-chloro-3,5-difluoropyridine (1 equivalent) in a suitable alcohol solvent such as n-propanol, add hydrazine monohydrate (typically 3-15 equivalents). [1] * Causality: An alcohol is chosen as the solvent due to its ability to dissolve both the polar hydrazine and the less polar halopyridine precursor, facilitating a homogeneous reaction. A large excess of hydrazine is used to ensure the reaction goes to completion and to minimize potential side reactions.

-

Reaction Execution: The mixture is heated to reflux (the boiling point of the solvent) and maintained for several hours (e.g., 3-24 hours). [1]The reaction progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Causality: Heating provides the necessary activation energy for the SₙAr reaction. Refluxing ensures a constant, elevated temperature to drive the reaction forward at a reasonable rate. Monitoring is crucial to determine the point of complete consumption of the starting material.

-

-

Workup and Isolation: After the reaction is complete, the solvent is removed under reduced pressure. The resulting residue is dissolved in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with water to remove excess hydrazine and other water-soluble impurities. [1][2]The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated to yield the crude product.

-

Causality: The aqueous wash is a critical purification step. Drying the organic phase is necessary to remove residual water, which could interfere with subsequent reactions or product stability.

-

-

Purification (if necessary): The crude product can be further purified by column chromatography or recrystallization to achieve the desired purity for subsequent applications.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when handling 3,5-Difluoro-2-hydrazinopyridine due to its identified hazards. [3]

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or potential dust. [3]* Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. [3]* Handling: Avoid direct contact with skin and eyes. Prevent the formation of dust and aerosols. Use non-sparking tools and ensure adequate ventilation. [3]Do not eat, drink, or smoke in the work area.

-

Spill Response: In case of a spill, evacuate personnel to a safe area. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the material in a suitable, closed container for disposal. Avoid letting the chemical enter drains. [3]* Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. [3]It should be stored away from incompatible materials such as strong oxidizing agents. [4]

Conclusion

3,5-Difluoro-2-hydrazinopyridine is a high-value chemical intermediate with a well-defined molecular profile. Its synthesis is governed by the predictable reactivity of an activated pyridine ring, and its handling requires adherence to standard laboratory safety protocols for hazardous substances. For professionals in drug discovery and development, a solid technical understanding of this building block—from its molecular weight and formula to its synthesis and safe handling—is essential for its successful application in the creation of novel and effective pharmaceutical agents.

References

- US Patent US20060047124A1 - Process for preparing 2-aminopyridine derivatives.

Sources

Solubility of 3,5-Difluoro-2-hydrazinopyridine in organic solvents

An In-Depth Technical Guide to the Solubility of 3,5-Difluoro-2-hydrazinopyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solubility in Drug Discovery

3,5-Difluoro-2-hydrazinopyridine is a heterocyclic compound of interest in medicinal chemistry, featuring a pyridine core functionalized with two fluorine atoms and a hydrazine group. The strategic incorporation of fluorine is a well-established method in drug design to modulate key physicochemical properties such as metabolic stability, pKa, and binding affinity.[1] However, these modifications also profoundly impact a compound's solubility, a critical factor that governs its behavior in both in vitro assays and in vivo systems.[2]

Poor solubility can mask the true potential of a drug candidate, leading to unreliable assay results, underestimated toxicity, and significant challenges in formulation development.[3][4] Understanding and accurately quantifying the solubility of 3,5-Difluoro-2-hydrazinopyridine in various organic solvents is therefore not merely a routine characterization step but a fundamental necessity for advancing a research program. This guide provides a comprehensive framework for approaching this challenge, grounded in established scientific principles and methodologies. We will explore the theoretical underpinnings of solubility, detail robust experimental protocols for its determination, and discuss the analytical techniques required for accurate quantification.

Physicochemical Landscape of 3,5-Difluoro-2-hydrazinopyridine

The solubility behavior of 3,5-Difluoro-2-hydrazinopyridine is dictated by its unique structural features. A predictive understanding of these features is essential for designing effective solubility screening experiments.

-

Pyridine Ring : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated. The solubility of pyridine derivatives can therefore be highly dependent on the pH of the medium.[5][6] In acidic conditions, protonation of the pyridine nitrogen can lead to the formation of a more soluble salt form.[7]

-

Fluorine Substituents : The two fluorine atoms are strong electron-withdrawing groups. This has a significant impact on the electron density of the pyridine ring, lowering the basicity of the nitrogen atom (lowering the pKa of its conjugate acid).[1][8] This reduced basicity means that a lower pH is required to achieve protonation compared to a non-fluorinated pyridine.

-

Hydrazine Moiety (-NHNH₂) : This group is polar and capable of acting as both a hydrogen bond donor and acceptor, which can contribute favorably to solubility in polar protic solvents. However, hydrazine itself is a weak base.

-

Crystal Lattice Energy : The ability of the molecules to pack efficiently in a solid state significantly influences solubility. Strong intermolecular interactions, such as hydrogen bonding involving the hydrazine group, can lead to high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.[9]

These competing factors—polarity from the hydrazine group versus the potential for strong crystal packing, and the modulated basicity from fluorination—make it difficult to predict solubility without experimental data. A systematic screening in a range of solvents is therefore imperative.

The Duality of Solubility: Kinetic vs. Thermodynamic

In drug discovery, solubility is not a single value but is typically assessed in two distinct ways: kinetic and thermodynamic. Understanding the difference is crucial for selecting the appropriate assay and correctly interpreting the results.[4]

-

Kinetic Solubility : This measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock solution (usually Dimethyl Sulfoxide, DMSO) into an aqueous buffer.[10][11] It is a high-throughput method used in the early stages of discovery to identify compounds that are likely to be problematic in biological assays.[4] The system is not at equilibrium.

-

Thermodynamic Solubility : This is the true equilibrium solubility, defined as the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and dissolved phases are in equilibrium.[10][12] It is determined by adding an excess of the solid compound to the solvent and allowing it to equilibrate over a longer period (e.g., 24-48 hours).[11] This "gold standard" shake-flask method is more time-consuming but provides the definitive solubility value necessary for pre-formulation and development.[12]

The choice between these assays depends on the stage of research. Early screening benefits from the speed of kinetic assays, while lead optimization and later stages require the accuracy of thermodynamic measurements.[4]

The Impact of the Solid State: Polymorphism

It is critical to recognize that the solubility of a compound is a property of its solid form. A substance that can exist in multiple crystalline forms, known as polymorphs, will have a different solubility for each form.[13][14] Polymorphs have different crystal lattice arrangements and energies; generally, the most stable polymorph has the lowest solubility.[15] Metastable polymorphs are more soluble but may convert to the more stable form over time, especially during a lengthy thermodynamic solubility experiment.[15] It is therefore essential to characterize the solid form of the material being tested to ensure reproducible and accurate solubility data.

Strategic Solvent Selection for Solubility Screening

A well-designed solubility screen should include a diverse set of organic solvents that cover a range of polarities, hydrogen bonding capabilities, and functional groups. This provides a comprehensive profile of the compound's behavior.

| Solvent Category | Example Solvents | Rationale for Inclusion |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN) | High dipole moment, capable of accepting hydrogen bonds. DMSO and DMF are excellent solubilizers for many pharmaceutical compounds.[16][17] |

| Polar Protic | Methanol, Ethanol, Isopropanol (IPA), Water | Capable of both donating and accepting hydrogen bonds. Important for understanding interactions with aqueous and biological environments. |

| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane, Methyl tert-butyl ether (MTBE) | Moderate polarity, hydrogen bond acceptors. |

| Esters | Ethyl Acetate | Common solvent in synthesis and purification, representing a medium-polarity environment. |

| Ketones | Acetone | A polar aprotic solvent with a different character than amides or sulfoxides. |

| Chlorinated | Dichloromethane (DCM) | A non-polar aprotic solvent, useful for assessing solubility in lipophilic environments. |

| Hydrocarbons | Toluene, Heptane | Non-polar solvents, useful for establishing the lower limit of solubility and understanding lipophilicity. |

Experimental Protocols

The following sections provide detailed, self-validating protocols for determining the kinetic and thermodynamic solubility of 3,5-Difluoro-2-hydrazinopyridine.

Diagram: General Solubility Determination Workflow

Caption: Derivatization workflow for HPLC-UV analysis.

Protocol 3: Quantification by HPLC-UV

1. Preparation of Calibration Standards: a. Prepare a series of standard solutions of 3,5-Difluoro-2-hydrazinopyridine of known concentrations in a suitable diluent (e.g., 50:50 Acetonitrile:Water).

2. Derivatization Procedure (for both standards and samples): a. To a known volume of each standard and solubility sample, add the derivatizing agent solution (e.g., salicylaldehyde in methanol). [18] b. The reaction may require specific conditions, such as a controlled pH or gentle heating, to proceed to completion. These conditions should be optimized. [19] 3. HPLC-UV Conditions (Example):

- Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm). [18] * Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile. [18] * Flow Rate: 1.0 mL/min. [18] * Detection Wavelength: The wavelength of maximum absorbance for the resulting hydrazone (e.g., ~360 nm, to be determined experimentally). [18] * Injection Volume: 10-20 µL.

4. Data Analysis: a. Construct a calibration curve by plotting the peak area of the derivatized standard against its known concentration. b. Determine the concentration of the derivatized solubility samples by interpolating their peak areas from the calibration curve. c. Back-calculate the original solubility value, accounting for all dilution steps.

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear, structured table for easy comparison.

Table: Illustrative Solubility Data for 3,5-Difluoro-2-hydrazinopyridine at 25°C

| Solvent | Solvent Type | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (mg/mL) |

| PBS (pH 7.4) | Aqueous Buffer | Hypothetical Value | Hypothetical Value |

| Methanol | Polar Protic | Hypothetical Value | Hypothetical Value |

| Ethanol | Polar Protic | Hypothetical Value | Hypothetical Value |

| Acetonitrile | Polar Aprotic | Hypothetical Value | Hypothetical Value |

| DMSO | Polar Aprotic | >200 (Assay Limit) | >50 (Highly Soluble) |

| Ethyl Acetate | Medium Polarity | Hypothetical Value | Hypothetical Value |

| Dichloromethane | Non-polar Aprotic | Hypothetical Value | Hypothetical Value |

| Toluene | Non-polar | Hypothetical Value | Hypothetical Value |

| Note: These values are for illustrative purposes and must be determined experimentally. |

Interpreting this data allows researchers to select appropriate solvents for reaction chemistry, purification, and formulation. For drug development professionals, low aqueous solubility (<10 µg/mL) may signal potential bioavailability issues, guiding further lead optimization or formulation strategies.

Conclusion

Determining the solubility of 3,5-Difluoro-2-hydrazinopyridine in organic solvents is a multi-faceted process that requires a sound theoretical understanding and rigorous experimental execution. By leveraging both kinetic and thermodynamic assays, employing a strategic range of solvents, and using a validated analytical method such as HPLC-UV with derivatization, researchers can build a comprehensive solubility profile. This data is fundamental to making informed decisions throughout the drug discovery and development pipeline, ultimately enabling the rational advancement of promising chemical entities.

References

- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery.

- van de Streek, J., & E., S. (n.d.). Polymorphism (Chapter 14).

- JoVE. (2024, October 10). Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism.

- Thakuria, R., & Medishetti, R. (n.d.). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. [Source details not fully available].

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Teychené, S., & Biscans, B. (2018). Estimation of the Solubility of Metastable Polymorphs: A Critical Review.

- Mavrantoni, A., et al. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH.

- Saleki-Gerhardt, A., & Feng, T. (2025, December 12). Compositional Polymorphism through Crystalline Solid Solutions and Its Interpretation for Thermodynamic Stability.

- FasterCapital. (n.d.). Best Practices For Stock Solutions.

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Pagniez, F., et al. (n.d.). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. MDPI.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- BenchChem. (n.d.). A Comparative Guide to HPLC-UV Methods for the Determination of Residual Hydrazine Hydrate.

- Singhvi, G., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Source details not fully available].

- ResearchGate. (n.d.). (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.

- Beijing Solarbio Science & Technology Co., Ltd. (2026, January 16). How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds.

- Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review.

- BenchChem. (n.d.). Improving the solubility of 4-(4-acetylphenyl)pyridine.

- Cysewski, P., et al. (2022, May 22). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. PMC - NIH.

- Journal of Medicinal Chemistry - ACS Publications. (n.d.). Fluorination Patterning: A Study of Structural Motifs That Impact Physicochemical Properties of Relevance to Drug Discovery.

- ResearchGate. (2025, October 17). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference.

- ResearchGate. (n.d.). The conformational preferences of fluorinated piperidine derivatives....

- Jeliński, T., et al. (n.d.). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. MDPI.

- Jeliński, T., & Cysewski, P. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. MDPI.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Hydrazine.

- BenchChem. (n.d.). A Comparative Guide to Quantifying (4-methoxycyclohexyl)hydrazine Purity: HPLC-UV vs.

- Reddit. (2022, January 6).

- Chemistry LibreTexts. (2022, August 8). 3.3: Preparing Solutions.

- Journal of Chemistry. (2025, August 7).

- RASĀYAN Journal of Chemistry. (2022).

- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

- ResearchGate. (n.d.).

- Chemistry Stack Exchange. (2023, February 12). Effect of pH on solubility (Lehninger's Principles).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. enamine.net [enamine.net]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. asianpubs.org [asianpubs.org]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 16. New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Bot Verification [rasayanjournal.co.in]

- 19. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Synthesis of 3,5-Difluoro-2-hydrazinopyridine: Starting Materials and Core Methodologies

Abstract: 3,5-Difluoro-2-hydrazinopyridine is a pivotal building block in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries. Its strategic importance lies in the versatile reactivity of the hydrazino group, which serves as a handle for constructing complex heterocyclic systems. This guide provides an in-depth analysis of the primary synthetic routes to this intermediate, focusing on the selection of starting materials and the underlying chemical principles. We will dissect the prevalent nucleophilic aromatic substitution (SNAr) pathway, detail experimental protocols, and offer field-proven insights into optimizing this crucial transformation.

The Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3,5-Difluoro-2-hydrazinopyridine predominantly relies on the nucleophilic aromatic substitution (SNAr) mechanism. In this reaction, a potent nucleophile, hydrazine (or its hydrate), displaces a leaving group at the C2 position of a difluorinated pyridine ring. The pyridine ring's nitrogen atom, along with the two fluorine atoms at the C3 and C5 positions, acts as a powerful electron-withdrawing group. This electronic pull polarizes the ring, rendering the C2 and C6 positions highly electrophilic and thus susceptible to nucleophilic attack. The reaction of a 2-halopyridine with hydrazine is a well-established method for producing 2-hydrazinopyridine derivatives.[1][2][3][4]

The general transformation is illustrated below:

Figure 1: General SNAr pathway for 3,5-Difluoro-2-hydrazinopyridine synthesis.

The choice of the leaving group (X) on the starting material is the most critical decision, directly impacting reaction kinetics, cost, and availability. The two most viable and industrially relevant starting materials are 2,3,5-Trifluoropyridine and 3,5-Difluoro-2-chloropyridine.

Primary Starting Material: 2,3,5-Trifluoropyridine

2,3,5-Trifluoropyridine is an excellent and highly reactive precursor for this synthesis.[5] The fluorine atom at the C2 position is an exceptional leaving group in SNAr reactions on electron-deficient aromatic rings. Its high electronegativity strongly activates the carbon for nucleophilic attack, often leading to clean and efficient reactions.

Causality & Expertise: The preference for displacing the C2-fluorine over the C3 or C5 fluorines is a classic example of regioselectivity in pyridine chemistry. The C2 (or α) position is significantly more activated towards nucleophilic attack than the C3 (or β) position due to the combined electron-withdrawing effects of the ring nitrogen and the adjacent halogen.

Experimental Protocol: Synthesis from 2,3,5-Trifluoropyridine

The following protocol is adapted from established patent literature, demonstrating a robust method for laboratory-scale synthesis.[6]

Step 1: Reaction Setup

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,3,5-trifluoropyridine.

-

Add n-propanol as the solvent. The choice of a higher-boiling alcohol like n-propanol is deliberate; it allows the reaction to be conducted at an elevated temperature (reflux), ensuring a sufficient rate of reaction, while also being an effective solvent for both the pyridine substrate and hydrazine hydrate.

-

Add hydrazine monohydrate to the mixture. An excess of hydrazine is typically used to ensure the complete conversion of the starting material.[1][7]

Step 2: Thermal Reaction

-

Heat the resulting mixture to reflux (approximately 97-98°C for n-propanol).

-

Maintain the reflux for a period of 2 to 6 hours.[6] Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Isolation

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent (n-propanol) and excess hydrazine hydrate via distillation under reduced pressure.

-

Dissolve the resulting residue in a water-immiscible organic solvent, such as dichloromethane or ethyl acetate.

-

Wash the organic layer with water to remove any remaining inorganic salts or water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).

-

Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude 3,5-Difluoro-2-hydrazinopyridine. The product can be further purified by recrystallization if necessary.

Data Summary

| Parameter | Value / Reagent | Rationale | Reference |

| Starting Material | 2,3,5-Trifluoropyridine | Highly activated C2-F for SNAr. | [6] |

| Nucleophile | Hydrazine Monohydrate | Potent nucleophile, readily available. | [6][7] |

| Solvent | n-Propanol | Allows for reflux temperature, good solubility. | [6] |

| Temperature | Reflux (~97°C) | Provides sufficient activation energy. | [6] |

| Reaction Time | 2 - 6 hours | Sufficient for complete conversion. | [6] |

| Typical Yield | ~85% | Demonstrates an efficient transformation. | [6] |

Alternative Starting Material: 3,5-Difluoro-2-chloropyridine

While 2,3,5-trifluoropyridine is highly effective, its availability or cost may necessitate an alternative. 3,5-Difluoro-2-chloropyridine serves as a viable substitute. Chlorine is also a competent leaving group in SNAr reactions on activated pyridine rings, and 2-chloropyridines are widely used as precursors for hydrazinopyridines.[3][4][8] Although the C-Cl bond is less polarized than the C-F bond, the strong electronic activation from the rest of the ring ensures the reaction proceeds effectively, sometimes requiring slightly more forcing conditions (e.g., longer reaction times or higher temperatures).

Synthetic Workflow & Rationale

The operational workflow for starting with 3,5-Difluoro-2-chloropyridine is analogous to the trifluoro- route, leveraging the same core principles of SNAr chemistry. The key difference lies in the reactivity of the leaving group, which may influence reaction kinetics.

Figure 2: Workflow for synthesis from 3,5-Difluoro-2-chloropyridine.

Precursor Synthesis: A Note on Starting Material Origins

For a comprehensive understanding, it is valuable to recognize how the primary starting materials are themselves synthesized.

-

Fluorinated Pyridines: These are often prepared via halogen exchange (HALEX) reactions from chlorinated precursors. For example, 2,3,5-trichloropyridine can be converted to fluorinated analogues using fluoride sources like potassium fluoride (KF) or cesium fluoride (CsF) in a polar aprotic solvent at high temperatures.[9]

-

Chlorinated Pyridines: Multi-chlorinated pyridines can be synthesized through various routes, including the direct chlorination of pyridine or from nicotinamide precursors.[1][2] More substituted pyridines, such as 2,3,5-trichloropyridine, can be prepared from precursors like 2,3,5,6-tetrachloropyridine through reductive dehalogenation.[2]

Critical Safety Considerations: Handling Hydrazine